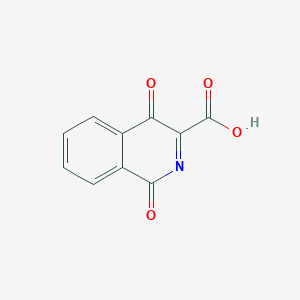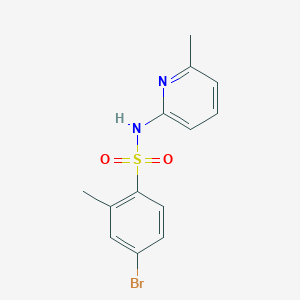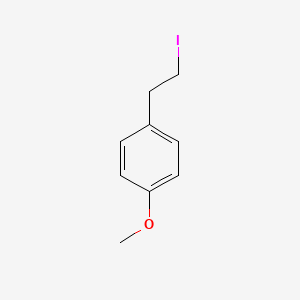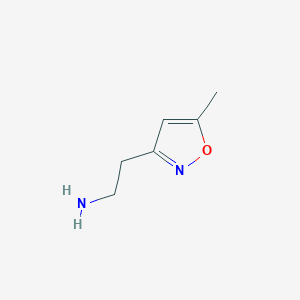
(5beta,7beta,10beta)-3,11-Eudesmadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5beta,7beta,10beta)-3,11-Eudesmadien-2-one is a naturally occurring sesquiterpene compound. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have diverse structures and biological activities. This compound is known for its presence in various essential oils and has been studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5beta,7beta,10beta)-3,11-Eudesmadien-2-one typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of essential oils from plants known to contain this compound. The extraction process can include steam distillation or solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(5beta,7beta,10beta)-3,11-Eudesmadien-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and reaction mechanisms.
Biology: It has been investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavorings due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (5beta,7beta,10beta)-3,11-Eudesmadien-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5beta,7beta,10beta)-3,11-Eudesmadien-2-ol: A hydroxylated derivative with similar biological activities.
(5beta,7beta,10beta)-3,11-Eudesmadien-2-acetate: An esterified derivative used in fragrance formulations.
Uniqueness
(5beta,7beta,10beta)-3,11-Eudesmadien-2-one is unique due to its specific structure and the presence of a ketone functional group, which imparts distinct chemical and biological properties compared to its derivatives.
Eigenschaften
CAS-Nummer |
86917-80-8 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3 |
InChI-Schlüssel |
IVZATFCVCDHOLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C |
melting_point |
38 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)

![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)


![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)

![5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one](/img/structure/B15127735.png)

